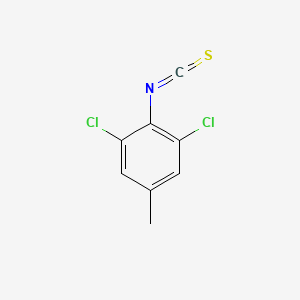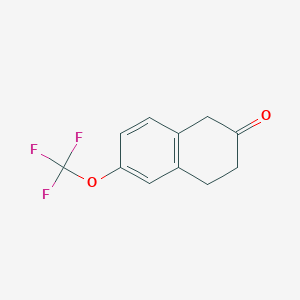
Eethyl 5-bromo-2,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eethyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, featuring bromine and ethoxy groups attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eethyl 5-bromo-2,4-dihydroxybenzoate typically involves the esterification of 5-bromo-2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
Eethyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-amino-2,4-dihydroxybenzoate or 5-thio-2,4-dihydroxybenzoate.
Oxidation Reactions: Products include 5-bromo-2,4-benzoquinone.
Reduction Reactions: Products include 5-bromo-2,4-dihydroxybenzyl alcohol.
科学研究应用
Eethyl 5-bromo-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Eethyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Ethyl 2,4-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl group.
5-Bromo-2,4-dihydroxybenzoic acid: The parent acid form, which can be esterified to form Eethyl 5-bromo-2,4-dihydroxybenzoate.
Uniqueness
This compound is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
属性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
ethyl 5-bromo-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3 |
InChI 键 |
YFLZJXUAZZFVKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
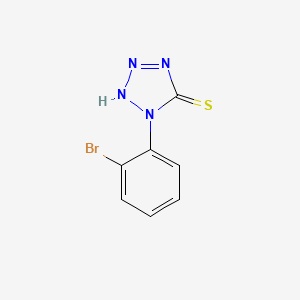
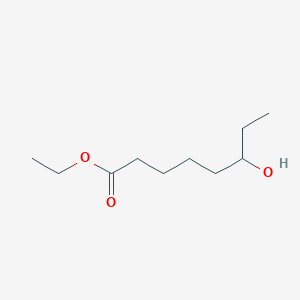

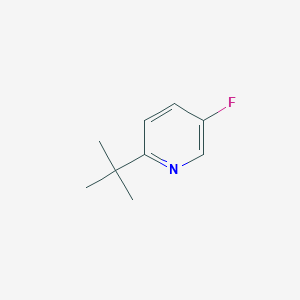
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)


